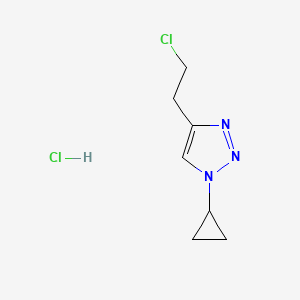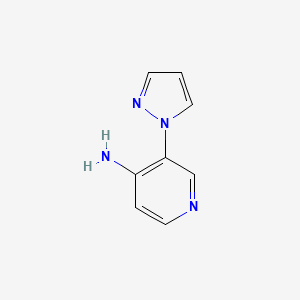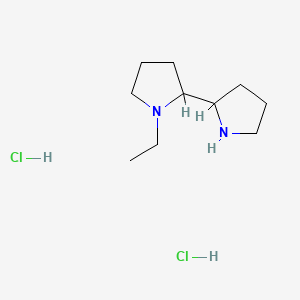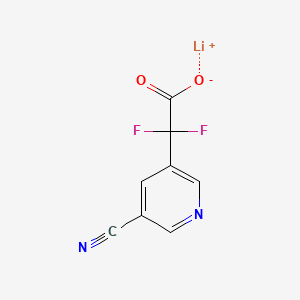
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a chloroethyl side chain, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Chloroethyl Side Chain: The chloroethyl group is typically introduced through a nucleophilic substitution reaction, where an appropriate chloroethyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of azidoethyl or cyanoethyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-chloroethyl)-1H-1,2,3-triazole
- 1-cyclopropyl-1H-1,2,3-triazole
- 4-(2-bromoethyl)-1-cyclopropyl-1H-1,2,3-triazole
Uniqueness
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropyl group and the chloroethyl side chain enhances its potential for diverse applications compared to similar compounds that lack these features.
Propiedades
Fórmula molecular |
C7H11Cl2N3 |
|---|---|
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-1-cyclopropyltriazole;hydrochloride |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-4-3-6-5-11(10-9-6)7-1-2-7;/h5,7H,1-4H2;1H |
Clave InChI |
FFPFOKUORZJCHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(N=N2)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)




![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)


![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)

